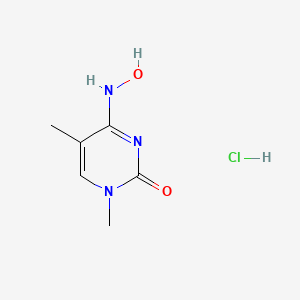

1-Methyl-N(4)-hydroxycytosine

Descripción

Triclinic Crystal System Parameters

This compound hydrochloride crystallizes in the triclinic space group P1 with unit cell dimensions:

| Parameter | Value (Å or °) |

|---|---|

| a | 8.232(1) Å |

| b | 9.293(1) Å |

| c | 5.416(1) Å |

| α | 91.95(1)° |

| β | 91.72(2)° |

| γ | 71.56(1)° |

The asymmetric unit contains one molecule, with bond lengths and angles consistent with pyrimidine derivatives (C=O: 1.23 Å, C-N: 1.34–1.38 Å).

Hydrogen Bonding Networks in Solid State

The crystal lattice is stabilized by intermolecular hydrogen bonds involving the N4-hydroxy group and pyrimidine ring atoms:

- O-H···O : Between N4-OH (donor) and carbonyl O2 (acceptor; 2.76 Å).

- N-H···O : Involving N3-H and adjacent O2 (2.89 Å).

Notably, the N4-OH group adopts a syn conformation relative to N3, despite the absence of intramolecular H-bonding in the solid state. This geometry aligns with computational predictions of stability for the imino-syn tautomer.

Tautomeric Equilibrium Analysis

Oximino vs. Imino Form Dominance

This compound exists predominantly in the imino tautomeric form (syn configuration) under neutral conditions. Key evidence includes:

- UV Spectroscopy : Absorption maxima at 270 nm (imino form) vs. 245 nm (amino form).

- NMR Data : Downfield shifts for N3-H (δ = 11.15 ppm) confirm intramolecular H-bonding between N4-OH and N3 in the imino-syn form.

- Theoretical Calculations : Ab initio studies show the imino-syn form is 12.8 kJ/mol more stable than the anti rotamer.

| Tautomer | Relative Energy (kJ/mol) | Dominant Environment |

|---|---|---|

| Imino-syn | 0 (reference) | Non-polar solvents |

| Imino-anti | +12.8 | High-pH aqueous |

| Amino | +25.3 | Polar solvents |

pH-Dependent Tautomerization Dynamics

Protonation states profoundly influence tautomeric populations:

Propiedades

IUPAC Name |

4-(hydroxyamino)-1,5-dimethylpyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-4-3-9(2)6(10)7-5(4)8-11;/h3,11H,1-2H3,(H,7,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZIXXDZGQRDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229141 | |

| Record name | 1-Methyl-N(4)-hydroxycytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78529-89-2 | |

| Record name | 1-Methyl-N(4)-hydroxycytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078529892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-N(4)-hydroxycytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Methylation of Cytosine at N1

Methylation is typically achieved using methyl iodide (CH₃I) or dimethyl sulfate [(CH₃)₂SO₄] in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic attack on the deprotonated N1 position of cytosine.

Example Protocol

-

Reagents : Cytosine (1.0 equiv), CH₃I (1.2 equiv), NaH (1.5 equiv)

-

Solvent : Anhydrous dimethylformamide (DMF)

-

Conditions : 0°C to room temperature, 12–24 hours

-

Yield : 85–90%

The choice of base is critical: stronger bases like NaH enhance deprotonation but risk over-methylation, while milder bases like K₂CO₃ require longer reaction times. Solvents such as tetrahydrofuran (THF) or acetonitrile may substitute DMF depending on solubility requirements.

Hydroxylation at N4

Hydroxylation employs hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) under controlled pH conditions. The reaction replaces the amino group at N4 with a hydroxyl group via nucleophilic substitution.

Example Protocol

-

Reagents : 1-Methylcytosine (1.0 equiv), NH₂OH·HCl (2.0 equiv)

-

Solvent : Water or water-ethanol mixtures (1:0.25 v/v)

-

Conditions : pH 5–7 (adjusted with sodium acetate), 55–65°C, 3–5 hours

Maintaining a neutral pH is essential to prevent degradation of the hydroxylamine and ensure selective reaction at N4. Elevated temperatures accelerate the reaction but may promote byproducts such as N4-oxocytosine derivatives.

Alternative Routes and Comparative Analysis

Simultaneous Methylation-Hydroxylation

Attempts to combine methylation and hydroxylation in a single step have met limited success due to competing reactions. For instance, hydroxylamine can act as a nucleophile toward methylating agents, reducing overall efficiency. However, recent advances in protective group strategies, such as silanization of the N4 position before methylation, show promise for one-pot syntheses.

Industrial-Scale Production

Industrial methods prioritize scalability and cost-effectiveness:

-

Continuous Flow Reactors : Enable precise control of reaction parameters (temperature, residence time) and reduce safety risks associated with batch processing.

-

Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures achieves >99% purity.

Reaction Optimization and Challenges

Key Variables Affecting Yield

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Methylation Temperature | 0–25°C | Prevents over-methylation |

| Hydroxylation pH | 5–7 | Maximizes NH₂OH reactivity |

| Solvent Polarity | Medium (e.g., DMF) | Balances solubility and reaction rate |

Common Side Reactions

-

Over-Methylation : Occurs at excess CH₃I or prolonged reaction times, leading to di-methylated byproducts.

-

N4-Oxidation : Hydroxylamine can oxidize to form N4-oxo derivatives under acidic conditions.

Structural Confirmation and Analytical Methods

The final product’s identity is verified using:

-

Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 128 [M+H]⁺.

-

X-ray Crystallography : Confirms the syn conformation of the N4-hydroxy group relative to N3, critical for understanding hydrogen-bonding behavior.

-

NMR Spectroscopy : Distinct shifts for N1-methyl (δ 3.4 ppm) and N4-hydroxy (δ 9.1 ppm) protons.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-N(4)-hydroxycytosine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 1-Methyl-N(4)-oxocytosine.

Reduction: Regeneration of this compound.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

1-Methyl-N(4)-hydroxycytosine can be synthesized through several chemical methods that typically involve modifying cytosine derivatives. The compound crystallizes in a triclinic space group, revealing insights into its conformational properties. The crystal structure analysis indicates that the compound exhibits specific hydrogen bonding patterns that influence its biological activity .

Incorporation into RNA

One of the notable applications of this compound is its incorporation into RNA transcripts. Studies have shown that this analogue can be efficiently incorporated by various RNA polymerases, including T3, T7, and SP6. When incorporated into HIV-1 TAR RNA transcripts, it maintains characteristics similar to wild-type RNA, such as comparable melting temperatures and circular dichroism spectra . This property suggests its potential utility in designing modified RNA molecules for therapeutic purposes.

Antiviral Activity

The antiviral properties of this compound are particularly relevant in the context of emerging viral infections. Its structural similarity to N(4)-hydroxycytidine (NHC), which has been approved for treating COVID-19, highlights its potential as an antiviral agent. NHC acts by inducing lethal mutations in viral RNA through a mechanism involving tautomeric forms of the nucleoside that disrupt normal viral replication processes . The incorporation of this compound into viral genomes could similarly lead to increased mutation rates and reduced viral loads.

Epigenetic Modifications

Research has indicated that hydroxymethylation of DNA, which includes modifications involving compounds like this compound, plays a critical role in epigenetic regulation. The presence of hydroxy groups can influence gene expression and cellular differentiation processes. Studies have demonstrated that hydroxymethylcytosine derivatives can affect the binding affinity of methyl-CpG binding proteins, potentially altering gene expression profiles during development and disease states .

Case Study 1: HIV-1 TAR RNA Modification

In a study examining the effects of incorporating this compound into HIV-1 TAR RNA, researchers found that the modified transcripts retained functional characteristics similar to unmodified transcripts. This finding implies that such modifications could be used to design new antiviral strategies targeting HIV replication .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

Recent investigations into the antiviral efficacy of N(4)-hydroxycytidine analogues have shown promising results against SARS-CoV-2. Although this compound has not yet been directly tested against this virus, its structural analogues exhibit significant inhibition of viral replication in vitro, suggesting that similar studies could validate its efficacy .

Mecanismo De Acción

The mechanism of action of 1-Methyl-N(4)-hydroxycytosine involves its incorporation into DNA or RNA, where it can affect base pairing and hydrogen bonding. This can lead to changes in the structure and function of nucleic acids, influencing processes such as transcription and replication. The compound may also interact with specific enzymes and proteins involved in DNA repair and modification.

Comparación Con Compuestos Similares

Hydroxycytosine Derivatives

- N(4)-Hydroxycytosine: Lacks the methyl group at N(4). Studies show its tautomeric stability follows the order 6 (IHC) > 3 (IHC) > 4 (AHC) in hydroxycytosine derivatives, as determined by MINDO/3 and MNDO calculations. The absence of methylation at N(4) allows greater flexibility in planarity, akin to the non-planar NH₂ group in aniline .

Methylated Cytosine Derivatives

- 5-Methylcytosine : A well-studied epigenetic marker with methylation at the 5-position. Unlike 1-Methyl-N(4)-hydroxycytosine, this modification primarily affects DNA methylation patterns rather than tautomeric equilibria.

Tautomeric Stability

Quantum mechanical studies reveal that substituents significantly alter tautomeric preferences. For hydroxycytosine derivatives:

| Tautomer | Stability (MINDO/3) | Stability (MNDO) |

|---|---|---|

| 6 (IHC) | Most stable | Most stable |

| 3 (IHC) | Intermediate | Intermediate |

| 4 (AHC) | Least stable | Least stable |

Inference for this compound: The N(4)-methyl group likely stabilizes specific tautomers by restricting rotational freedom or altering electron density. For instance, steric hindrance from the methyl group may favor non-planar configurations, reducing stabilization energy differences between tautomers compared to unmethylated analogs .

Electronic and Steric Effects

- Planarity: The amino group in aniline derivatives (e.g., hydroxycytosine) is non-planar due to partial sp³ hybridization. Methylation at N(4) may enforce planarity or introduce steric strain, depending on the substituent’s size and orientation.

- Reactivity : Methylation at N(4) could reduce nucleophilicity at the hydroxyl group, impacting hydrogen-bonding interactions critical for base pairing or molecular recognition.

Actividad Biológica

1-Methyl-N(4)-hydroxycytosine (1-mOH(4)C) is a modified nucleobase derived from cytosine. Its biological activity has garnered attention in various fields, including pharmacology and molecular biology, due to its potential roles in cellular processes and therapeutic applications. This article explores the biological activity of 1-mOH(4)C, detailing its mechanisms of action, biochemical properties, and relevant case studies.

This compound primarily functions through its interaction with nucleic acids and proteins. Its structural modifications influence DNA and RNA stability, as well as their interactions with enzymes involved in replication and transcription.

Target Interactions

- DNA Polymerases : 1-mOH(4)C can be incorporated into DNA during replication, potentially affecting fidelity and leading to mutations.

- RNA Polymerases : The presence of this modified base in RNA can alter transcriptional efficiency and stability.

Structural Characteristics

This compound is characterized by:

- A methyl group at the N(1) position.

- A hydroxyl group at the N(4) position, which enhances hydrogen bonding capabilities.

Stability and Reactivity

- Stability : The compound exhibits stability under physiological conditions but may undergo hydrolysis under extreme pH levels.

- Reactivity : It can participate in reactions leading to the formation of adducts with other biomolecules, influencing cellular signaling pathways.

Pharmacological Potential

Recent studies have highlighted the potential pharmacological applications of 1-mOH(4)C, particularly in cancer therapy. Its ability to modify nucleic acid interactions presents opportunities for targeted drug design.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that derivatives of 1-mOH(4)C exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through DNA damage pathways .

- Antiviral Properties : Research indicates that 1-mOH(4)C derivatives may inhibit viral replication by interfering with viral RNA synthesis . This suggests a potential application in antiviral drug development.

- Gene Regulation : The incorporation of 1-mOH(4)C into RNA has been shown to modulate gene expression levels, indicating its role as a regulatory element in gene therapy applications .

Data Table: Biological Activities of this compound Derivatives

Q & A

How can the tautomeric forms of 1-Methyl-N(4)-hydroxycytosine be experimentally distinguished?

Level: Basic

Methodological Answer:

Tautomeric forms can be distinguished using spectroscopic techniques such as nuclear magnetic resonance (NMR) to observe proton environments and hydrogen bonding patterns. X-ray crystallography provides definitive structural evidence by resolving atomic positions. Additionally, capillary gas chromatography/mass spectrometry (CGC/MS) can separate and identify tautomers based on retention times and fragmentation patterns, as demonstrated in studies of modified DNA bases like 5-hydroxycytosine .

What computational approaches are optimal for modeling the tautomeric stability of this compound?

Level: Advanced

Methodological Answer:

Quantum-mechanical methods like MNDO and MINDO-3 are effective for preliminary screening of tautomer stability due to their computational efficiency. For higher accuracy, ab initio Hartree-Fock calculations with polarized basis sets (e.g., 5s3p for C/N/O and 3s for H) are recommended, as they achieve >99.7% agreement with experimental geometries. Energy gradients and symmetry constraints (e.g., Cs vs. Q symmetry groups) should be optimized to account for non-planar configurations .

How do spectroscopic techniques identify structural features of this compound?

Level: Basic

Methodological Answer:

Infrared (IR) spectroscopy detects functional groups like N–H and O–H stretches, while UV-Vis spectroscopy reveals π→π* transitions in the aromatic ring. Mass spectrometry (MS) confirms molecular weight and fragmentation pathways. For instance, CGC/MS has been used to resolve modified bases such as 5-hydroxycytosine, enabling precise identification of methylation and hydroxylation sites .

How can contradictions in tautomer stability data from computational and experimental studies be reconciled?

Level: Advanced

Methodological Answer:

Discrepancies often arise from methodological limitations. For example, MINDO/3 may overestimate energy differences between tautomers compared to ab initio methods. Cross-validation with experimental data (e.g., dipole moment measurements in non-polar solvents) is critical. Non-polar environments favor imino tautomers due to lower dipole moments, whereas polar solvents stabilize amino forms .

What experimental strategies assess the mutagenic potential of this compound?

Level: Basic

Methodological Answer:

Incorporate the compound into oligonucleotides and use in vitro replication assays with DNA polymerases to evaluate misincorporation rates. High-performance liquid chromatography (HPLC) can quantify mismatched base pairs. Comparative analysis with known mutagenic analogs (e.g., 8-hydroxyadenine) provides further insights into oxidative damage mechanisms .

How do hydrogen bonding patterns vary between tautomers, and how can they be characterized?

Level: Advanced

Methodological Answer:

X-ray crystallography resolves hydrogen bond distances and angles in crystal lattices. Computational models (e.g., PCILO or MNDO) predict hydrogen bond strengths and geometries in isolated molecules. For example, imino tautomers may form non-canonical base pairs mimicking uracil, while amino forms adopt Watson-Crick configurations. Rotational barriers and solvent effects must be modeled to account for dynamic behavior .

What are the best practices for validating computational models of this compound?

Level: Advanced

Methodological Answer:

Validate against experimental geometries (bond lengths, angles) and thermodynamic data (tautomer equilibrium constants). Use multiple methods (e.g., MNDO, Hartree-Fock, and density functional theory) to assess consistency. Peer-reviewed benchmarks, such as reproducibility of aminohydroxy tautomer dominance in cytosine derivatives, ensure reliability .

How does methylation at the N(4) position influence tautomer equilibrium compared to unmodified cytosine?

Level: Basic

Methodological Answer:

Methylation stabilizes the amino tautomer by reducing steric hindrance and altering electron density. Comparative NMR studies of this compound and unmodified cytosine in DMSO-d6 can reveal shifts in proton exchange rates, indicating tautomer preference. Computational studies show methylation reduces energy differences between tautomers by ~40% .

What role do solvent effects play in the tautomerism of this compound?

Level: Advanced

Methodological Answer:

Polar solvents stabilize tautomers with higher dipole moments (e.g., amino forms) through solvation. In non-polar solvents or gas phase, imino tautomers dominate due to lower polarity. Solvent models (e.g., COSMO in DFT) or experimental measurements in varying dielectric media (e.g., cyclohexane vs. water) quantify these effects .

How can researchers address uncertainties in computational predictions of tautomer stability?

Level: Advanced

Methodological Answer:

Perform sensitivity analyses on key parameters (e.g., basis set size, convergence criteria). Compare results across multiple software packages (e.g., Gaussian vs. HONDO-6). Publish raw energy values (in atomic units) and optimization trajectories to enable reproducibility. Peer validation and adherence to AP® Chemistry data analysis standards (e.g., Science Practice 5) ensure rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.